molecular formula C26H20F2N2O5S B12890883 Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618071-71-9

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12890883
CAS No.: 618071-71-9
M. Wt: 510.5 g/mol
InChI Key: ZPMQRWPPEZKKGD-XUTLUUPISA-N
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Description

This compound is a structurally complex molecule featuring a pyrrolidone-thiazole core substituted with fluorinated aryl groups and an allyl ester moiety. Key structural elements include:

  • Thiazole ring: A 4-methylthiazole-5-carboxylate group, contributing aromaticity and electron-rich regions.
  • Substituents: A 3-fluoro-4-methylbenzoyl group at position 3 and a 3-fluorophenyl group at position 2 of the pyrrolidone ring.

The compound’s design reflects optimization strategies for balancing electronic effects (via fluorine atoms) and steric bulk (via methyl groups), which are critical for target binding and pharmacokinetics.

Properties

CAS No.

618071-71-9

Molecular Formula

C26H20F2N2O5S

Molecular Weight

510.5 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20F2N2O5S/c1-4-10-35-25(34)23-14(3)29-26(36-23)30-20(15-6-5-7-17(27)11-15)19(22(32)24(30)33)21(31)16-9-8-13(2)18(28)12-16/h4-9,11-12,20,31H,1,10H2,2-3H3/b21-19+

InChI Key

ZPMQRWPPEZKKGD-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzoyl and phenyl intermediates, followed by the construction of the pyrrole and thiazole rings. Key steps may include:

    Aromatic substitution reactions: to introduce fluorine atoms.

    Condensation reactions: to form the pyrrole and thiazole rings.

    Esterification: to attach the allyl group to the carboxylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the pyrrole moiety.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as pharmaceuticals. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates.

Medicine

Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of pyrrolidone-thiazole derivatives with variations in aryl substituents, ester groups, and benzoyl moieties. Below is a comparative analysis of key analogues:

Compound ID/Name Key Structural Differences Implications Reference
Target Compound (Allyl ester, 3-fluorophenyl, 3-fluoro-4-methylbenzoyl) Baseline structure for comparison. Balances electronic (fluorine) and steric (methyl) effects.
618071-83-3 (Allyl ester, 3-methoxyphenyl, 3-fluoro-4-methylbenzoyl) 3-Methoxyphenyl replaces 3-fluorophenyl. Methoxy’s electron-donating effect may reduce binding affinity vs. fluorine’s electronegativity.
609796-80-7 (Allyl ester, 4-(tert-butyl)phenyl, 4-butoxybenzoyl) tert-Butyl and butoxy groups introduce steric bulk. Reduced solubility but potential for enhanced hydrophobic interactions.
Methyl ester analogue (Methyl ester, 3-fluorophenyl, 3-fluoro-4-methylbenzoyl) Methyl replaces allyl ester. Higher metabolic stability but reduced lipophilicity compared to allyl.
4-(4-Chlorophenyl) analogue (Compound 4 in ) 4-Chlorophenyl replaces 3-fluorophenyl. Chlorine’s larger size and polarizability may alter binding kinetics vs. fluorine.

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance dipole interactions and metabolic stability compared to chlorine.
  • Methoxy vs.
  • Allyl vs. Methyl Esters : Allyl esters offer greater lipophilicity, improving membrane permeability but increasing susceptibility to oxidative metabolism.

Crystallographic and Conformational Insights

  • Isostructural Trends : Compounds in this family (e.g., ’s 4 and 5) exhibit triclinic symmetry (P̄1) with planar backbones, except for perpendicularly oriented fluorophenyl groups. This conformational flexibility may influence packing in crystal lattices and solubility.
  • Hydrogen Bonding : The 4-hydroxy group on the pyrrolidone ring is conserved across analogues, suggesting its critical role in intermolecular interactions.

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyrrole moiety : Associated with significant pharmacological effects.
  • Fluorinated aromatic groups : Often enhance biological activity and selectivity.

The molecular formula is C20H18F2N2O4SC_{20}H_{18}F_2N_2O_4S, with a molecular weight of approximately 396.43 g/mol.

Research indicates that this compound may exert its effects through multiple pathways:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza .
  • Antitumor Potential : The thiazole and pyrrole components are often linked to anticancer activity, potentially through the inhibition of specific kinases involved in cell proliferation and survival .
  • Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with enzymes, leading to modulation of metabolic pathways .

Antiviral Activity

A study evaluated the antiviral efficacy of related compounds against several viruses. While specific data on this compound is limited, similar structures demonstrated effective inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL .

Antitumor Activity

In vitro assays have shown that compounds containing thiazole and pyrrole rings can inhibit cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition Studies

Research on enzyme inhibition has revealed that related compounds can act as inhibitors for various kinases. The structural features of this compound suggest potential activity against kinases involved in cancer progression and viral replication .

Case Studies

  • Case Study on Antiviral Efficacy : A related compound was tested against HIV-1 in C8166 cells, showing significant reduction in viral load at concentrations as low as 0.02 μg/mL .
  • Antitumor Efficacy : A derivative of the thiazole-pyrrole class was evaluated for its effects on MCF-7 (breast cancer) cells, resulting in a notable decrease in cell viability with an IC50 value of approximately 0.5 μM .

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:

Activity Type Related Compound Target Virus/Cancer IC50/Effective Concentration
AntiviralPyrazole derivativeHIV0.02 μg/mL
AntitumorThiazole-pyrroleMCF-7 (breast cancer)0.5 μM
Enzyme InhibitionKinase inhibitorVarious kinasesLow micromolar range

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